molecular formula C19H24ClN7O2 B12466492 2-(4-{4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B12466492
M. Wt: 417.9 g/mol
InChI Key: RXKWVBYPSZWHTR-UHFFFAOYSA-N
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Description

2-(4-{4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL is a complex organic compound that features a combination of various functional groups, including a piperazine ring, a pyrazolopyrimidine core, and a chloromethoxyphenyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloromethoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the piperazine ring: This can be done through a Mannich reaction or other suitable coupling reactions.

    Final functionalization: The ethanol group is introduced in the last step, often through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-{4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL is unique due to its specific combination of functional groups and its potential biological activities. The presence of the pyrazolopyrimidine core and the piperazine ring makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C19H24ClN7O2

Molecular Weight

417.9 g/mol

IUPAC Name

2-[4-[4-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H24ClN7O2/c1-25-18-14(12-21-25)17(22-13-3-4-16(29-2)15(20)11-13)23-19(24-18)27-7-5-26(6-8-27)9-10-28/h3-4,11-12,28H,5-10H2,1-2H3,(H,22,23,24)

InChI Key

RXKWVBYPSZWHTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)CCO

Origin of Product

United States

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